3-Amino-4-bromo-5-methylbenzonitrile
Description
3-Amino-4-bromo-5-methylbenzonitrile is a substituted benzonitrile derivative featuring an amino group at position 3, a bromine atom at position 4, and a methyl group at position 4. The nitrile group (-CN) confers electron-withdrawing properties, influencing the compound’s reactivity in electrophilic aromatic substitution or coupling reactions .
Properties
IUPAC Name |
3-amino-4-bromo-5-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6(4-10)3-7(11)8(5)9/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHUNOWRVCNLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647163 | |
| Record name | 3-Amino-4-bromo-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002761-99-0 | |
| Record name | 3-Amino-4-bromo-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (CAS 62584-27-4)
- Molecular Formula : C₈H₄BrF₃N₂
- Key Properties :
- Comparison: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing acidity (low pKa) and thermal stability (high boiling point) compared to the methyl (-CH₃) group in the target compound.
3-Amino-5-bromobenzonitrile (CAS 49674-16-0)
- Molecular Formula : C₇H₅BrN₂
- Key Properties: No methyl group at position 5. Bromine at position 5 instead of 4 .
- Comparison: The positional isomerism of bromine (5 vs. The absence of a methyl group reduces steric hindrance and lipophilicity compared to the target compound.
3-Amino-4-bromobenzamide (CAS 1261609-26-0)
- Molecular Formula : C₇H₇BrN₂O
- Key Properties :
- Comparison :
- The amide group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability compared to nitrile-containing analogs.
- Amides are less reactive in nucleophilic substitutions, limiting utility in certain synthetic pathways.
Physical and Chemical Property Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa | Key Substituents |
|---|---|---|---|---|---|---|
| 3-Amino-4-bromo-5-methylbenzonitrile* | C₈H₇BrN₂ | ~227.06 | N/A | N/A | N/A | -NH₂ (3), -Br (4), -CH₃ (5), -CN (1) |
| 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile | C₈H₄BrF₃N₂ | 265.03 | 277 | 1.78 | -3.35 | -NH₂ (4), -Br (3), -CF₃ (5), -CN (1) |
| 3-Amino-5-bromobenzonitrile | C₇H₅BrN₂ | 197.03 | N/A | N/A | N/A | -NH₂ (3), -Br (5), -CN (1) |
| 2-Amino-4-chloro-5-methoxybenzonitrile | C₈H₇ClN₂O | 198.61 | N/A | N/A | N/A | -NH₂ (2), -Cl (4), -OCH₃ (5), -CN (1) |
*Data inferred from structural analogs due to lack of direct experimental values.
Research Findings and Implications
Electronic Effects: The methyl group in this compound is electron-donating, contrasting with the electron-withdrawing -CF₃ group in CAS 62584-27-2. This difference may lower acidity (higher pKa) and reduce thermal stability compared to the trifluoromethyl analog .
Biological Activity: Bromine’s position (4 vs. 5) influences steric interactions in binding pockets. For example, 3-Amino-5-bromobenzonitrile may exhibit distinct pharmacokinetic profiles due to reduced steric bulk compared to the target compound .
Synthetic Utility : The nitrile group in benzonitrile derivatives facilitates Suzuki-Miyaura couplings, whereas amides (e.g., CAS 1261609-26-0) require additional activation steps for cross-coupling .
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